
Desloratadine
Overview
Description
Desloratadine is a second-generation, non-sedating antihistamine and the primary active metabolite of loratadine. It acts as a potent, selective peripheral H₁-receptor antagonist, approved for treating allergic conditions such as seasonal allergic rhinitis (SAR), perennial allergic rhinitis (PER), and chronic idiopathic urticaria (CIU) . Its pharmacokinetic profile includes rapid absorption (peak plasma concentration in ~3 hours) and a long half-life (~27 hours), enabling once-daily dosing. This compound demonstrates minimal cytochrome P450-mediated metabolism, reducing the risk of drug-drug interactions, and exhibits a placebo-like safety profile in clinical trials .
Recent studies highlight novel applications, including inhibition of hepatocellular carcinoma (HCC) cell proliferation and blockade of SARS-CoV-2 entry via endosomal pathways in vitro . These findings position this compound as a multifunctional agent beyond its classical antihistaminic role.
Preparation Methods
Desloratadine can be synthesized through various methods. One common method involves dissolving loratadine in an alcohol solvent under nitrogen protection, adding potassium hydroxide, and heating to initiate a reflux reaction. The reaction temperature is controlled between 70-100°C until the reaction is complete. The product is then extracted using ethyl acetate, washed, crystallized, decolorized, and recrystallized to obtain this compound . Another method involves adding organic acid salt into a cosolvent, mixing with this compound, and then combining with a pharmaceutic adjuvant dissolved in a main solvent .
Chemical Reactions Analysis
Desloratadine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-hydroxythis compound.
Reduction: Reduction reactions are less common for this compound.
Substitution: This compound can undergo substitution reactions, particularly involving the piperidine ring.
Common reagents used in these reactions include potassium hydroxide for deprotection and ethyl acetate for extraction . The major products formed include this compound and its metabolites, such as 3-hydroxythis compound .
Scientific Research Applications
Desloratadine has a wide range of scientific research applications:
Chemistry: Used in the study of antihistamines and their interactions with histamine receptors.
Biology: Investigated for its effects on histamine H1 receptors and its role in allergic responses.
Medicine: Widely used to treat allergic rhinitis, nasal congestion, and chronic idiopathic urticaria.
Industry: Utilized in the pharmaceutical industry for the production of antihistamine medications.
Mechanism of Action
Desloratadine functions as a selective H1-antihistamine, acting as an inverse agonist at the histamine H1 receptor . It prevents the activation of cells by histamine, thereby reducing allergic symptoms . This compound does not readily enter the central nervous system, which minimizes sedative effects .
Comparison with Similar Compounds
Desloratadine vs. Loratadine
- Structural Differences : this compound lacks the ethoxycarbonyl group present in loratadine, enhancing its binding affinity for the H₁ receptor. This modification eliminates steric clashes and improves hydrophobic interactions with residues in the receptor’s orthosteric pocket (e.g., Y4316, F4326), resulting in ~100-fold higher potency .
- Clinical Efficacy : In SAR, this compound 5 mg/day significantly outperformed loratadine 10 mg/day in reducing nasal congestion and improving quality of life . Patients dissatisfied with loratadine reported higher satisfaction after switching to this compound, particularly in severe allergy cases .
This compound vs. Rupatadine
- Mechanistic Overlap: Both antagonize H₁ receptors, but rupatadine additionally inhibits platelet-activating factor (PAF).
- Clinical Outcomes: In a randomized trial, this compound and rupatadine showed comparable reductions in Total Symptom Scores (TSS) for SAR.
This compound vs. Levocetirizine and Fexofenadine
- All three reduce nasal itching, sneezing, and rhinorrhea comparably .
- Patient Preference : Severe allergy sufferers switching from loratadine reported greater satisfaction with this compound (90.14% efficacy in OAB-allergy cases) compared to fexofenadine, attributed to faster onset and 24-hour coverage .
This compound vs. Bilastine
- Histamine Inhibition : Bilastine 20 mg demonstrated faster onset and greater suppression of histamine-induced wheal and flare (W&F) over 24 hours compared to this compound 5 mg and rupatadine 10 mg .
- Clinical Relevance : Despite superior in vitro W&F inhibition, bilastine’s clinical advantage in symptom relief remains unproven in large-scale trials .
Combination Therapies Involving this compound
- With Nortriptyline: In murine relapsing-remitting experimental autoimmune encephalomyelitis (R-EAE), this compound (3 mg/kg) + nortriptyline (10 mg/kg) reduced CNS T-cell infiltration and epitope spreading.
- With Pseudoephedrine: The this compound/pseudoephedrine (5 mg/240 mg) combination provided superior nasal decongestion vs. monotherapy in SAR, with effects evident by Day 2 .
Unique Pharmacological Properties of this compound
- Antiviral Effects : It blocks SARS-CoV-2 entry in Vero-E6 cells via endosomal pathway inhibition, though efficacy in human nasal epithelial cells remains unconfirmed .
Tabular Comparison of Key Antihistamines
Biological Activity
Desloratadine is a second-generation antihistamine primarily used for the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. As the active metabolite of loratadine, this compound exhibits significant biological activity, particularly as a selective antagonist of the histamine H1 receptor. This article explores its pharmacodynamics, pharmacokinetics, and emerging research on its additional biological activities.
Pharmacodynamics
This compound has been shown to possess a high affinity for the H1 receptor, approximately 15 times greater than that of loratadine. In vitro studies indicate that this compound is at least 50-fold more potent than loratadine in inhibiting histamine-induced responses . Its mechanism of action involves the competitive inhibition of histamine at the H1 receptor, effectively reducing allergic symptoms.
Key Findings:
- Affinity for H1 Receptor : this compound demonstrates a binding affinity that significantly outperforms loratadine.
- Potency : In vivo studies reveal this compound's potency is about 10-fold greater than loratadine .
- Antimuscarinic Activity : While this compound shows some antimuscarinic effects at high concentrations, these are not clinically relevant at therapeutic doses .
Pharmacokinetics
This compound is characterized by its favorable pharmacokinetic profile:
- Absorption : It is rapidly absorbed with a mean half-life of 24-27 hours, allowing for once-daily dosing .
- Food Interaction : The absorption of this compound is unaffected by food intake .
- Steady-State Concentrations : Achieved after approximately five doses, indicating consistent therapeutic levels can be maintained with regular administration .
Clinical Efficacy
Clinical trials have demonstrated that this compound effectively alleviates symptoms associated with seasonal allergic rhinitis (SAR) and chronic idiopathic urticaria. A single 5 mg dose significantly relieved symptoms such as nasal congestion within hours and sustained relief over a 24-hour period .
Table 1: Clinical Efficacy of this compound in Allergic Conditions
Condition | Dose (mg) | Onset of Action | Duration of Relief | Study Reference |
---|---|---|---|---|
Seasonal Allergic Rhinitis (SAR) | 5 | Hours | 24 hours | |
Chronic Idiopathic Urticaria | 5 | Hours | Sustained |
Additional Biological Activities
Recent studies have explored novel applications of this compound beyond its antihistaminic properties. Notably, research has indicated its potential antimicrobial and antibiofilm activities against multidrug-resistant bacteria such as Acinetobacter baumannii.
Antimicrobial Activity
This compound exhibited significant inhibitory effects on bacterial growth at concentrations as low as 64 μg/ml. When combined with meropenem, it demonstrated enhanced efficacy in reducing bacterial viability and biofilm formation .
Case Study Insights
A recent case study highlighted the effectiveness of this compound in an in vivo model using Caenorhabditis elegans, which showed up to 83% protection against infections caused by MDR A. baumannii when treated with this compound .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying desloratadine in pharmaceutical formulations?
- Methodology : High-performance thin-layer chromatography (HPTLC) with densitometry is widely used. A mobile phase of ethyl acetate–n-butanol–25% ammonia–methanol (30:7:6:7 v/v) on silica gel 60F254 plates provides optimal separation. Linearity ranges from 0.05–3.00 µg/spot, with detection at λ=276 nm . Validation parameters include precision (RSD <2%), accuracy (recovery 95–105%), LOD (0.02 µg/spot), and LOQ (0.05 µg/spot) calculated via calibration curves .
Q. How should stability-indicating methods be designed to assess this compound degradation under stress conditions?
- Methodology : Accelerate aging using UV irradiation (254 nm) and heating (40°C). Monitor degradation via GC-MS to identify byproducts (e.g., new peaks with retention times differing from this compound). HPTLC can quantify residual drug content, while PARAFAC analysis resolves spectral interferences in pH-absorbance datasets for pKa determination .
Q. What are the critical parameters for validating this compound assays according to ICH guidelines?
- Key Parameters :
- Linearity : R² ≥0.999 over 0.05–3.00 µg/spot.
- Precision : Intra-day and inter-day RSD ≤2%.
- Accuracy : Recovery rates 95–105% via standard addition.
- Robustness : Test variations in mobile phase composition and spotting volume .
Q. How to determine this compound’s solubility and permeability for biopharmaceutical classification (BCS)?
- Methodology :
- Solubility : Use shake-flask method in 0.1 M HCl (39.7 mg/mL), water (0.1 mg/mL), and phosphate buffer pH 7.4 (1.5 mg/mL).
- Permeability : Conduct parallel artificial membrane permeability assay (PAMPA) and compare to metoprolol (high permeability standard). In vivo mass balance studies show >90% absorption but require fecal metabolite analysis to exclude luminal degradation .
Advanced Research Questions
Q. How can analytical method transfer for this compound assays be optimized between laboratories?
- Strategy : Define target uncertainty (precision ±2%, accuracy 98–102%) based on metrological batch parameters (mean content ± uncertainty). Use a lifecycle approach: pre-transfer equivalence testing, inter-lab validation with 3 batches, and statistical comparison (e.g., ANOVA for mean differences) .
Q. What experimental designs resolve contradictions in this compound’s BCS classification?
- Approach : Address discrepancies in fecal metabolite origins via:
- Luminal Stability Tests : Incubate this compound in simulated intestinal fluid (SIF) with pancreatin.
- Caco-2 Cell Models : Measure apical-to-basal transport to confirm passive diffusion dominance over active transport .
Q. How does multi-way data analysis improve this compound quantification in complex matrices?
- Technique : Apply PARAFAC to 3D pH-absorbance datasets (wavelength, pH, concentration). This resolves spectral overlaps from excipients and degradation products, enabling simultaneous quantification and pKa determination (reported pKa ~4.5) without UPLC .
Q. What pharmacokinetic study designs are appropriate for pediatric populations?
- Design : Use population pharmacokinetics (PopPK) with sparse sampling. For children 6–23 months, administer 1.0–1.25 mg doses to match adult AUC (5 mg). Validate via sparse sampling and NONMEM modeling, considering age-dependent clearance variations .
Q. How to evaluate this compound’s anti-inflammatory effects in preclinical models?
- Methods :
- In Vitro : Inhibit IL-4, IL-6, IL-8, and RANTES in TNF-α-stimulated epithelial cells.
- In Vivo : Use ovalbumin-sensitized murine models to measure eosinophil adhesion and nasal airflow improvement (SMD 0.32 vs. placebo) .
Q. What strategies mitigate variability in this compound metabolite profiling across populations?
Properties
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044196 | |
Record name | Desloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Desloratadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4), 3.95e-03 g/L | |
Record name | SID50086379 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Desloratadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
100643-71-8 | |
Record name | Desloratadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100643-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desloratadine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100643718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desloratadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desloratadine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Desloratadine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVF865388R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Desloratadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015102 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.